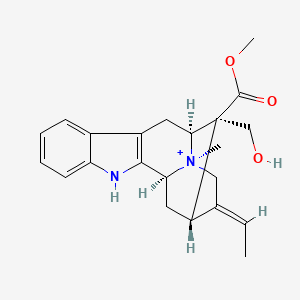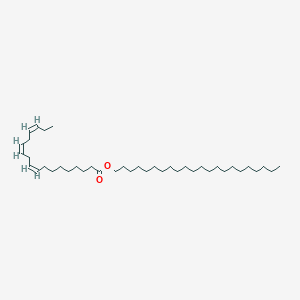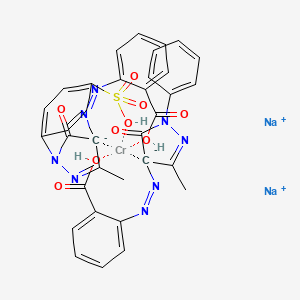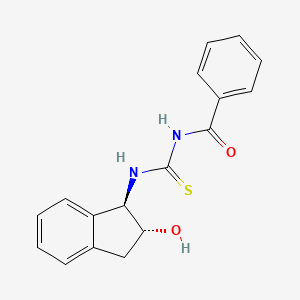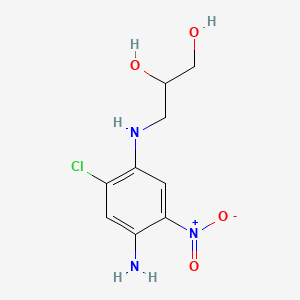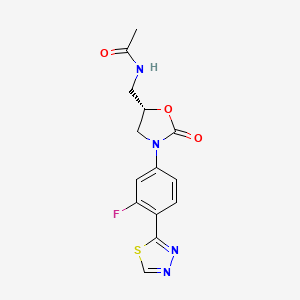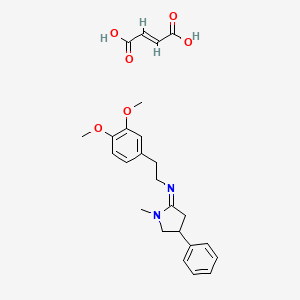
Benzenamine, 4,4'-(hydrazobis(methylene))bis(N,N-dimethyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 4,4’-(hydrazobis(methylene))bis(N,N-dimethyl-(9CI)) is a complex organic compound with the molecular formula C17H22N2 It is known for its unique structure, which includes two benzenamine groups connected by a hydrazobis(methylene) bridge, with each benzenamine group further substituted with N,N-dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-(hydrazobis(methylene))bis(N,N-dimethyl-(9CI)) typically involves the reaction of benzenamine derivatives with hydrazine and formaldehyde under controlled conditions. The process generally includes:
Reaction of Benzenamine with Formaldehyde: Benzenamine is reacted with formaldehyde to form a methylene-bridged intermediate.
Introduction of Hydrazine: Hydrazine is then introduced to the reaction mixture, leading to the formation of the hydrazobis(methylene) bridge.
N,N-Dimethylation: The final step involves the N,N-dimethylation of the benzenamine groups to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 4,4’-(hydrazobis(methylene))bis(N,N-dimethyl-(9CI)) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzenamine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Benzenamine, 4,4’-(hydrazobis(methylene))bis(N,N-dimethyl-(9CI)) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzenamine, 4,4’-(hydrazobis(methylene))bis(N,N-dimethyl-(9CI)) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenamine, 4,4’-methylenebis(N,N-dimethyl-)
- Benzenamine, 4,4’-methylenebis-
- 4,4’-Methylenebis(N,N-dimethylaniline)
Uniqueness
Benzenamine, 4,4’-(hydrazobis(methylene))bis(N,N-dimethyl-(9CI)) is unique due to its hydrazobis(methylene) bridge, which imparts distinct chemical properties compared to other similar compounds. This structural feature allows for specific interactions and reactivity that are not observed in its analogs.
Propiedades
Número CAS |
102395-16-4 |
|---|---|
Fórmula molecular |
C18H26N4 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
4-[[2-[[4-(dimethylamino)phenyl]methyl]hydrazinyl]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C18H26N4/c1-21(2)17-9-5-15(6-10-17)13-19-20-14-16-7-11-18(12-8-16)22(3)4/h5-12,19-20H,13-14H2,1-4H3 |
Clave InChI |
MWMPTGBRYISRSZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)CNNCC2=CC=C(C=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




